molecular formula C10H12BrNO B15241145 3-(4-Bromophenyl)-1-methylazetidin-3-ol

3-(4-Bromophenyl)-1-methylazetidin-3-ol

Cat. No.: B15241145
M. Wt: 242.11 g/mol
InChI Key: AZTUNSKFUFMHLL-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-methylazetidin-3-ol is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-methylazetidin-3-ol typically involves the reaction of 4-bromobenzaldehyde with a suitable azetidine precursor. One common method is the condensation of 4-bromobenzaldehyde with 1-methylazetidine-3-ol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-methylazetidin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-1-methylazetidin-3-ol has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-methylazetidin-3-ol involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another bromophenyl-containing compound with different biological activities.

    4-Bromophenylacetic acid: A simpler bromophenyl compound used in organic synthesis.

    1-(2-(1H-indol-3-yl)ethyl)-3-(4-bromophenyl)thiourea: A compound with potent anti-HIV activity.

Uniqueness

3-(4-Bromophenyl)-1-methylazetidin-3-ol is unique due to its azetidine ring structure, which imparts distinct chemical and biological properties. The combination of the bromophenyl group and the hydroxyl group in a four-membered ring system makes it a versatile compound for various applications .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

3-(4-bromophenyl)-1-methylazetidin-3-ol

InChI

InChI=1S/C10H12BrNO/c1-12-6-10(13,7-12)8-2-4-9(11)5-3-8/h2-5,13H,6-7H2,1H3

InChI Key

AZTUNSKFUFMHLL-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)(C2=CC=C(C=C2)Br)O

Origin of Product

United States

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